molecular formula C9H11N5O3 B119751 L-Primapterin CAS No. 2636-52-4

L-Primapterin

Numéro de catalogue: B119751
Numéro CAS: 2636-52-4
Poids moléculaire: 237.22 g/mol
Clé InChI: LNXRKRFGNHXANN-DZSWIPIPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-Primapterin, also known as 7-Biopterin, is a naturally occurring pterin derivative. It is the 7-isomer of L-biopterin and serves as a characteristic marker of hyperphenylalaninemia variant primapterinuria, a metabolic disorder. This compound is excreted in the urine and is significant in the study of metabolic diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Primapterin can be synthesized through the rearrangement of 4a-hydroxy-tetrahydropterin in the absence of pterin-4a-carbinolamine dehydratase. The synthetic route involves the use of specific reagents and controlled reaction conditions to ensure the formation of the desired isomer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required standards .

Analyse Des Réactions Chimiques

Types of Reactions: L-Primapterin undergoes various chemical reactions, including:

    Oxidation: Conversion to other pterin derivatives.

    Reduction: Formation of tetrahydrobiopterin derivatives.

    Substitution: Introduction of different functional groups at specific positions on the pterin ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled pH conditions.

    Reduction: Sodium borohydride or other reducing agents in an aqueous or organic solvent.

    Substitution: Halogenating agents or nucleophiles under specific temperature and solvent conditions.

Major Products:

Applications De Recherche Scientifique

L-Primapterin has several applications in scientific research:

Comparaison Avec Des Composés Similaires

    L-Biopterin: The parent compound of L-Primapterin, involved in similar metabolic pathways.

    Neopterin: Another pterin derivative with distinct biological roles.

    Sepiapterin: A precursor in the biosynthesis of tetrahydrobiopterin.

Uniqueness: this compound is unique due to its specific isomeric form and its role as a marker for hyperphenylalaninemia variant primapterinuria. Its distinct chemical structure and metabolic significance set it apart from other pterin derivatives .

Activité Biologique

L-Primapterin, also known as 7-biopterin, is a naturally occurring pterin compound that plays a significant role in various biological processes, particularly in the context of metabolic disorders such as hyperphenylalaninemia (HPA). Its unique 7-substituted structure differentiates it from other pterins, and it is primarily recognized for its involvement in neurotransmitter synthesis and regulation of nitric oxide production.

Biological Activities

This compound exhibits several critical biological activities:

  • Neurotransmitter Synthesis : It acts as a cofactor for enzymes involved in the biosynthesis of neurotransmitters, including phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This pathway is crucial for the production of catecholamines and serotonin .
  • Regulation of Nitric Oxide : Similar to other pterins, this compound may play a role in the regulation of nitric oxide synthase, influencing vascular function and neuroprotection.
  • Metabolic Marker : It serves as a significant marker in metabolic disorders like hyperphenylalaninemia, particularly in cases associated with primapterinuria. Elevated levels of this compound can indicate dysfunctions in pteridine metabolism .

Table: Comparison of Pterins

Compound NameStructure TypeUnique Features
L-Biopterin6-substituted pterinPrecursor to this compound; involved in nitric oxide synthesis.
DihydrobiopterinReduced formActs as an intermediate in biopterin metabolism; less active than this compound.
TetrahydrobiopterinFully reduced formEssential for enzyme activity but differs structurally from this compound.
This compound 7-substituted pterinUnique due to its specific 7-substitution influencing metabolic pathways distinct from other pterins.

Case Studies

  • Pterin Profiling in Hyperphenylalaninemia :
    A study involving 18 patients with different forms of HPA demonstrated significant elevations in various pterins, including this compound. The analysis showed that patients with classical PKU and BH4-responsive PKU had markedly different profiles compared to control groups, suggesting that pterin profiling could be instrumental for differential diagnosis .
  • Hyperphenylalaninemia and Genetic Correlations :
    Research has indicated that mutations in the PCBD gene can lead to elevated levels of this compound. In patients with HPA, the accumulation of this compound may be linked to reduced activity of enzymes involved in its metabolism, highlighting its potential role as a biomarker for genetic screening .
  • Impact on Neurotransmitter Production :
    In studies assessing the relationship between pterins and neurotransmitter synthesis, it was found that increased levels of this compound corresponded with alterations in neurotransmitter levels in patients with metabolic disorders. This suggests that monitoring this compound could provide insights into neurological health .

The exact mechanism by which this compound exerts its biological effects remains partially understood. However, it is hypothesized that due to its structural similarity to biopterin, it may participate in similar enzymatic reactions involved in neurotransmitter synthesis and nitric oxide regulation. Specifically, research indicates that during phenylalanine hydroxylation, both biopterin and this compound are produced, suggesting a shared metabolic pathway .

Propriétés

IUPAC Name

2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXRKRFGNHXANN-DZSWIPIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CN=C2C(=O)NC(=NC2=N1)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180964
Record name 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2636-52-4
Record name 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002636524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Primapterin
Reactant of Route 2
L-Primapterin
Reactant of Route 3
L-Primapterin
Reactant of Route 4
L-Primapterin
Reactant of Route 5
L-Primapterin
Reactant of Route 6
L-Primapterin
Customer
Q & A

Q1: How is L-Primapterin formed in the body?

A: Research suggests that this compound originates from tetrahydro-L-biopterin, a vital cofactor for enzymes involved in neurotransmitter synthesis. A study using deuterium-labeled tetrahydro-L-biopterin in patients excreting excess primapterin (primapterinuria) showed that both this compound and L-biopterin isolated from urine post-administration had similar levels of deuterium labeling. This suggests that this compound is likely formed from tetrahydro-L-biopterin through an intramolecular rearrangement. []

Q2: Can this compound be differentiated from other pterins based on its structure?

A: Yes, laser desorption Fourier transform mass spectrometry allows for structural characterization of this compound and its differentiation from isomeric pterins like L-sepiapterin and L-biopterin. The technique relies on characteristic fragmentation patterns observed during collision-induced dissociation of negatively charged ions. While this method effectively distinguishes isomers like this compound from L-biopterin, it cannot differentiate between optical isomers like monapterin and neopterin. []

Q3: Why are 7-substituted pterins like this compound of interest in the context of human disease?

A: The presence of elevated levels of 7-substituted pterins, including this compound, has been observed in the urine of patients experiencing an atypical, transient form of hyperphenylalaninemia. [] This observation suggests a potential link between the metabolism of 7-substituted pterins and this metabolic disorder.

Q4: What is the significance of the regiospecific synthesis of this compound?

A: The development of a regiospecific synthesis for (polyhydroxypropyl)-pterins, including this compound, was a significant achievement. This synthetic strategy, which utilizes the condensation of 2,5,6-triaminopyrimidin-4-one with specific pentose semicarbazones, allows for the controlled and targeted production of this compound. [, ] This access to pure this compound is crucial for further investigation of its biological properties and potential roles in health and disease.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.